molecular formula C18H20N4O3 B2548087 N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1235118-34-9

N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2548087
CAS No.: 1235118-34-9
M. Wt: 340.383
InChI Key: HNJNEBVKMUZGIH-UHFFFAOYSA-N
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Description

N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide is a useful research compound. Its molecular formula is C18H20N4O3 and its molecular weight is 340.383. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • A study by Khatiwora et al. (2013) focused on synthesizing metal complexes of new benzamides, including derivatives related to N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide. These compounds were characterized by analytical and spectral data, showing potential antibacterial activities against various bacterial strains, with copper complexes exhibiting better activities than the free ligands (Khatiwora et al., 2013).

Bioactivity Studies

  • The synthesis and biological evaluation of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents were explored by Rahmouni et al. (2016). These derivatives showed significant activity in cytotoxic and 5-lipoxygenase inhibition assays, indicating their potential as therapeutic agents (Rahmouni et al., 2016).

Anticancer and Antituberculosis Agents

  • Jeankumar et al. (2013) designed and synthesized thiazole-aminopiperidine hybrid analogues as potential Mycobacterium tuberculosis GyrB inhibitors. Among the compounds studied, one showed promising activity in Mycobacterium smegmatis GyrB ATPase assay, Mycobacterium tuberculosis DNA gyrase supercoiling assay, and antituberculosis activity, with no cytotoxicity at tested concentrations (Jeankumar et al., 2013).

Analgesic Properties

  • Ukrainets et al. (2015) investigated the methylation of position 8 in the pyridine moiety of N-(benzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide molecules to enhance their analgesic properties. This modification led to increased biological activity, particularly in para-substituted derivatives, highlighting a potential new analgesic compound (Ukrainets et al., 2015).

Epilepsy Treatment

  • Amato et al. (2011) explored N-pyridyl and pyrimidine benzamides as KCNQ2/Q3 potassium channel openers for the treatment of epilepsy. One compound showed significant activity in rodent models of epilepsy and pain, although it had unacceptable toxicities upon repeated dosing. This research contributes to the ongoing search for effective epilepsy treatments (Amato et al., 2011).

Future Directions

Future research could focus on synthesizing this compound and studying its physical, chemical, and biological properties. It could also be interesting to explore its potential uses in medicine or other fields .

Mechanism of Action

Target of Action

The primary target of the compound N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide is Protein Kinase B (PKB or Akt). PKB is an important component of intracellular signaling pathways regulating growth and survival .

Mode of Action

This compound interacts with its target, PKB, by inhibiting it. This inhibition is ATP-competitive and occurs at the nanomolar level . The compound’s interaction with PKB results in changes in the signaling pathways that regulate cell growth and survival.

Biochemical Pathways

The compound this compound affects the phosphatidylinositol-3 kinase (PI3K) signaling pathway. This pathway is frequently deregulated in cancer, and inhibitors of PKB, such as this compound, can modulate biomarkers of signaling through PKB .

Pharmacokinetics

The pharmacokinetic properties of this compound include its oral bioavailability. Compounds containing 4-amino-4-benzylpiperidines, like this one, undergo metabolism in vivo, leading to rapid clearance and low oral bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action include the modulation of biomarkers of signaling through PKB. This modulation can strongly inhibit the growth of human tumor xenografts in nude mice at well-tolerated doses .

Properties

IUPAC Name

N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3/c23-17(14-2-3-15-16(10-14)25-12-24-15)21-11-13-4-8-22(9-5-13)18-19-6-1-7-20-18/h1-3,6-7,10,13H,4-5,8-9,11-12H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNJNEBVKMUZGIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC3=C(C=C2)OCO3)C4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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